What is the chemical structure of Iminobiotin?
What is the chemical structure of Iminobiotin?
An In-depth Technical Guide to 2-Iminobiotin for Researchers and Drug Development Professionals
Introduction
2-Iminobiotin, also known as guanidinobiotin, is a cyclic guanidino analog of biotin (Vitamin B7). It serves as a valuable tool in various biochemical and therapeutic applications due to its unique binding properties and biological activities. Unlike the nearly irreversible interaction between biotin and avidin or streptavidin, 2-iminobiotin exhibits a pH-dependent reversible binding, making it particularly useful for affinity chromatography applications where mild elution conditions are required.[1][2] Furthermore, 2-iminobiotin is a selective inhibitor of nitric oxide synthases (NOS), presenting therapeutic potential in conditions associated with excessive nitric oxide production, such as ischemic brain injury.[3][4] This guide provides a comprehensive overview of the chemical structure, quantitative biochemical data, experimental protocols, and relevant biological pathways involving 2-iminobiotin.
Chemical Structure and Identification
2-Iminobiotin is structurally analogous to biotin, with the key difference being the substitution of the ureido carbonyl oxygen with an imino group, forming a guanidinium moiety. This modification is crucial for its pH-dependent binding characteristics and its ability to inhibit nitric oxide synthases.[1][3]
| Identifier | Value |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid[5] |
| Synonyms | 2-Iminobiotin, Guanidinobiotin[3][4] |
| CAS Number | 13395-35-2 (parent compound)[1][4][5] |
| 76985-52-9 (hydrobromide salt)[6] | |
| Molecular Formula | C₁₀H₁₇N₃O₂S[3][5] |
| Molecular Weight | 243.33 g/mol [3][5] |
| SMILES | C1[C@H]2--INVALID-LINK--CCCCC(=O)O">C@@HN=C(N2)N[5] |
| InChI | InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1[5] |
| InChIKey | WWVANQJRLPIHNS-ZKWXMUAHSA-N[5] |
Quantitative Data
Binding Affinity to Avidin and Streptavidin
The interaction of 2-iminobiotin with avidin and streptavidin is highly dependent on pH. At alkaline pH (above 9), the imino group is unprotonated, allowing for high-affinity binding. At acidic pH (below 6), the group becomes protonated, leading to a significant decrease in binding affinity and allowing for elution under mild conditions.[1][2] In contrast, the biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known and requires harsh denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) to dissociate.[2][7]
| Ligand | Protein | Condition | Dissociation Constant (Kd) | Affinity Constant (Ka) | Reference |
| 2-Iminobiotin | Avidin | pH > 9.0 | < 1 x 10⁻¹¹ M | > 1 x 10¹¹ M⁻¹ | [1] |
| 2-Iminobiotin | Avidin | pH < 6.0 | > 1 x 10⁻³ M | < 1 x 10³ M⁻¹ | [1] |
| 2-Iminobiotin | Streptavidin | pH 7.0 - 10.7 (in solution) | ~ 1 x 10⁻⁵ M | ~ 1 x 10⁵ M⁻¹ | [6] |
| Biotin | Avidin | Neutral pH | ~ 1 x 10⁻¹⁵ M | ~ 1 x 10¹⁵ M⁻¹ | [7] |
| Biotin | Streptavidin | Neutral pH | ~ 1 x 10⁻¹⁴ M | ~ 1 x 10¹⁴ M⁻¹ | [8] |
Note: There is a reported discrepancy in the binding affinity of 2-iminobiotin to streptavidin in solution versus its effective use in affinity chromatography, with some studies showing a much weaker interaction in solution than what is functionally utilized on solid supports.[6]
Inhibition of Nitric Oxide Synthases (NOS)
2-Iminobiotin acts as a reversible and selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS).[3][4] This selectivity is attributed to the structural similarity of its guanidino group to the guanidino group of L-arginine, the natural substrate for NOS.[4]
| Enzyme | Species | Inhibition Constant (Ki) | IC₅₀ | Reference |
| iNOS | Murine | 21.8 µM | 96 µM | [3][4] |
| nNOS | Rat | 37.5 µM | 142 µM | [3][4] |
| eNOS | - | Not reported | 646 µM | [4] |
Experimental Protocols
Protocol 1: Affinity Purification Using Immobilized 2-Iminobiotin
This protocol describes the purification of avidin, streptavidin, or their fusion proteins using a 2-iminobiotin-agarose resin. The principle relies on binding the target protein at a high pH and eluting it at a low pH.[2][9]
Materials:
-
2-Iminobiotin-Agarose Resin
-
Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.5 M NaCl, pH 11.0.[2]
-
Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0.[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Protein sample containing avidin or streptavidin.
-
Chromatography column.
Methodology:
-
Resin Preparation: Gently resuspend the 2-iminobiotin-agarose resin. Transfer the required amount of slurry to a chromatography column and allow the storage buffer to drain.
-
Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer until the pH of the flow-through matches the buffer pH.[2]
-
Sample Application: Adjust the protein sample to the pH and salt concentration of the Binding/Wash Buffer. Load the sample onto the equilibrated column at a flow rate that allows for sufficient interaction time (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer. Collect fractions of 0.5-1 column volume.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of eluate) to preserve protein activity.[2]
-
Analysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
-
Resin Regeneration: Regenerate the column by washing with several volumes of Elution Buffer followed by extensive washing with Binding/Wash Buffer. Store the resin in a neutral buffer with a preservative (e.g., 20% ethanol) at 4°C.
Protocol 2: Labeling of Proteins with NHS-Iminobiotin
This protocol outlines the general procedure for conjugating 2-iminobiotin to a protein via its primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester derivative of iminobiotin.[5]
Materials:
-
Protein of interest (must be in an amine-free buffer like PBS or bicarbonate buffer).
-
NHS-Iminobiotin.
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine.[10]
-
NHS-Iminobiotin Preparation: Immediately before use, dissolve the NHS-Iminobiotin in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Iminobiotin stock solution to the protein solution. The optimal ratio may need to be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted NHS-iminobiotin and by-products by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometric methods or mass spectrometry, if applicable. Store the labeled protein under appropriate conditions (typically -20°C or -80°C).
Diagrams of Pathways and Workflows
Inhibition of Nitric Oxide Synthase (NOS) Pathway
2-Iminobiotin competitively inhibits nNOS and iNOS, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). This action is the basis for its neuroprotective effects in ischemic models.
References
- 1. interchim.fr [interchim.fr]
- 2. genscript.com [genscript.com]
- 3. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Streptavidin - Wikipedia [en.wikipedia.org]
- 9. Iminobiotin affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
